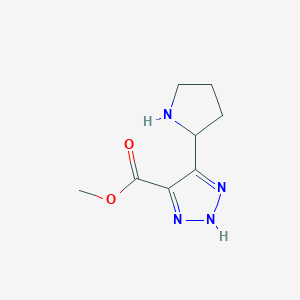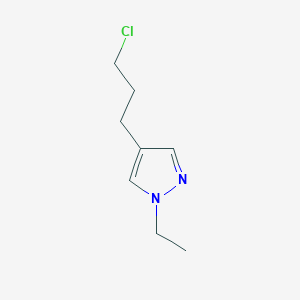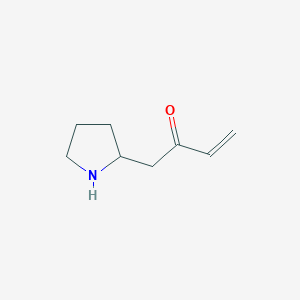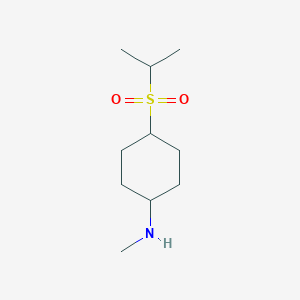![molecular formula C12H16F2N2O2 B13178629 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol is a complex organic compound with a molecular formula of C₁₂H₁₆F₂N₂O₂ This compound is notable for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a difluorocyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Cyclopropyl Group:
Incorporation of the Difluorocyclohexanol Moiety: This final step involves the addition of the difluorocyclohexanol group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluorocyclohexanol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and proliferation.
Comparaison Avec Des Composés Similaires
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cycloheptane-1-carboxylic acid
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1S)-1-cyclopropylethyl]-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the oxadiazole and cyclopropyl groups, they differ in the other functional groups attached, such as the carboxylic acid or pyridine moieties.
- Chemical Properties: The presence of different functional groups affects their chemical reactivity and physical properties.
- Biological Activity: These structural differences also influence their biological activity and potential applications. For example, the carboxylic acid derivative may have different pharmacokinetic properties compared to the difluorocyclohexanol derivative.
Propriétés
Formule moléculaire |
C12H16F2N2O2 |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H16F2N2O2/c13-12(14)5-3-11(17,4-6-12)7-9-15-10(16-18-9)8-1-2-8/h8,17H,1-7H2 |
Clé InChI |
XHQHKKHHLSEMLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NOC(=N2)CC3(CCC(CC3)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



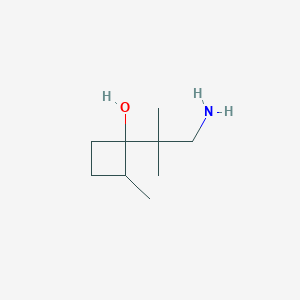
![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
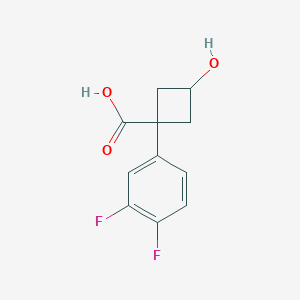
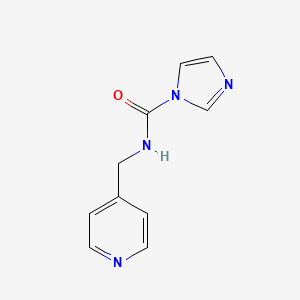
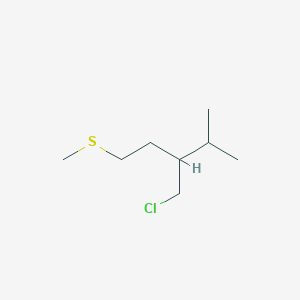
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)


